STFSILi
Overview
Description
Lithium (4-styrenesulfonyl)(trifluoromethanesulfonyl)imide, commonly referred to as STFSILi, is a lithium salt that has garnered significant attention in the field of solid polymer electrolytes and lithium-ion batteries. This compound is known for its high ionic conductivity and thermal stability, making it a promising candidate for next-generation energy storage systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STFSILi typically involves the copolymerization of lithium (4-styrenesulfonyl)(trifluoromethanesulfonyl)imide with other monomers. One common method is UV-initiated copolymerization, where the compound is modified onto the surface of a polyethylene membrane separator . This process involves the use of a UV light source to initiate the polymerization reaction, resulting in a cross-linked polymer network.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of advanced polymerization techniques to ensure high purity and consistency. The compound is often produced in bulk quantities and is used as an additive in solid polymer electrolytes for lithium-ion batteries .
Chemical Reactions Analysis
Types of Reactions
STFSILi undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions involving this compound typically result in the formation of reduced lithium salts.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Lithium bis(fluorosulfonyl)imide: Often used in the formulation of solid polymer electrolytes.
Poly(ethylene oxide): Used as a matrix for the polymerization process.
Major Products Formed
The major products formed from reactions involving this compound include various lithium salts and polymer-bound lithium compounds. These products are characterized by their high ionic conductivity and thermal stability .
Scientific Research Applications
STFSILi has a wide range of scientific research applications, including:
Chemistry: Used as an additive in solid polymer electrolytes to enhance ionic conductivity and thermal stability.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Industry: Widely used in the production of lithium-ion batteries and other energy storage systems.
Mechanism of Action
The mechanism of action of STFSILi involves its ability to enhance ionic conductivity in solid polymer electrolytes. The compound interacts with the polymer matrix, reducing crystallinity and increasing the mobility of lithium ions. This results in improved electrochemical performance and stability of the electrolyte .
Comparison with Similar Compounds
Similar Compounds
Poly(styrene lithium benzene sulphonyl imide) (PSPhSILi): Similar in structure but differs in the anionic site, leading to different electrochemical properties.
Poly(styrene lithium sulfonyl-1,3-dithiane-1,1,3,3-tetraoxide) (PSDTTOLi): Another similar compound with distinct thermal and ionic conductivity characteristics.
Uniqueness of STFSILi
This compound stands out due to its high ionic conductivity and thermal stability, which are attributed to the presence of the trifluoromethanesulfonyl group. This group induces a strong electron-withdrawing effect, enhancing the overall performance of the compound in solid polymer electrolytes .
Properties
IUPAC Name |
lithium;(4-ethenylphenyl)sulfonyl-(trifluoromethylsulfonyl)azanide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3NO4S2.Li/c1-2-7-3-5-8(6-4-7)18(14,15)13-19(16,17)9(10,11)12;/h2-6H,1H2;/q-1;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRKWJAZEOPXQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C=CC1=CC=C(C=C1)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3LiNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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